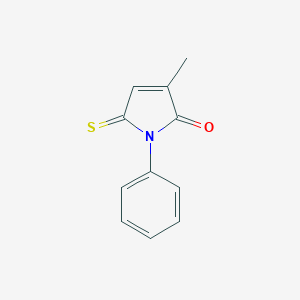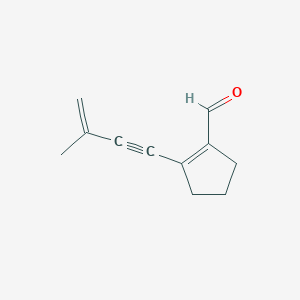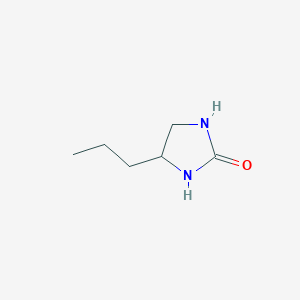
4-Propylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylimidazolidin-2-one, also known as Pirlindole, is a chemical compound that belongs to the class of imidazolidinone derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
作用機序
The exact mechanism of action of 4-Propylimidazolidin-2-one is not fully understood. However, it has been suggested that it may act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
4-Propylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory. It has also been shown to have anti-proliferative effects on cancer cells. In addition, it has been shown to modulate the immune response and have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 4-Propylimidazolidin-2-one in lab experiments is its neuroprotective effects, which can help reduce neuronal damage and improve cognitive function. It also has anti-proliferative effects on cancer cells and can modulate the immune response. However, one of the limitations of using 4-Propylimidazolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 4-Propylimidazolidin-2-one. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its anti-proliferative effects on cancer cells and its potential use as a cancer therapy. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 4-Propylimidazolidin-2-one is a chemical compound that has potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Its neuroprotective effects, anti-proliferative effects on cancer cells, and ability to modulate the immune response make it a promising compound for future research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 4-Propylimidazolidin-2-one involves the reaction of 4-propylaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain 4-Propylimidazolidin-2-one. This method is a simple and efficient way to synthesize 4-Propylimidazolidin-2-one.
科学的研究の応用
4-Propylimidazolidin-2-one has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, it has been found to have anti-proliferative effects on cancer cells. In immunology, it has been shown to modulate the immune response and have anti-inflammatory effects.
特性
CAS番号 |
168092-17-9 |
|---|---|
製品名 |
4-Propylimidazolidin-2-one |
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
4-propylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChIキー |
HQGNEMNTJFPVKT-UHFFFAOYSA-N |
SMILES |
CCCC1CNC(=O)N1 |
正規SMILES |
CCCC1CNC(=O)N1 |
同義語 |
2-Imidazolidinone,4-propyl-,(+)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



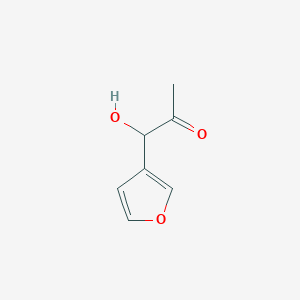
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
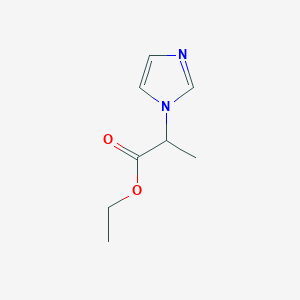
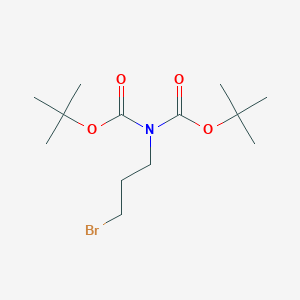
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

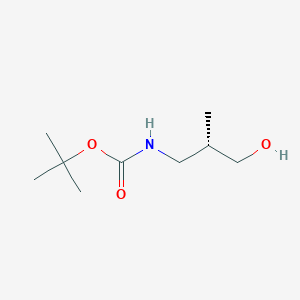
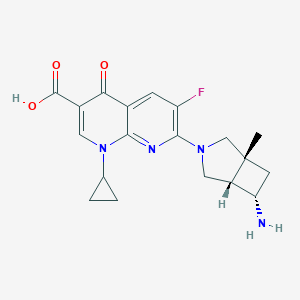
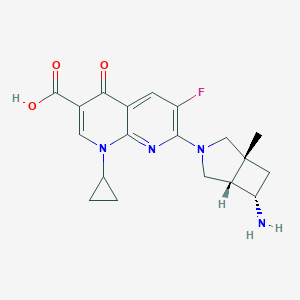
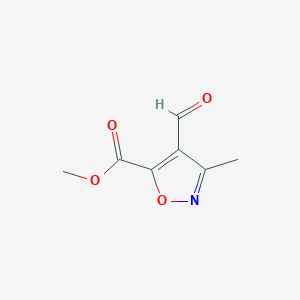
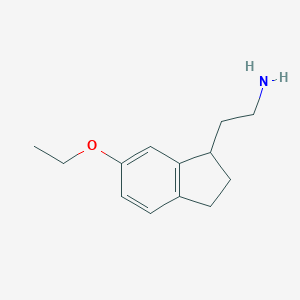
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)
